molecular formula C21H23N3O3S2 B2882318 N-(2-methoxyethyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 315702-34-2

N-(2-methoxyethyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2882318
CAS RN: 315702-34-2
M. Wt: 429.55
InChI Key: ISBBIZGJFPIRMA-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C21H23N3O3S2 and its molecular weight is 429.55. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Research on related compounds, such as 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, reveals significant interest in crystal structure analysis to understand molecular conformations and potential interactions. Studies have detailed the crystal structures of similar compounds, noting their folded conformations and the inclination angles between pyrimidine and benzene rings. These structural insights are crucial for designing compounds with desired biological activities and physicochemical properties (Subasri et al., 2017).

Dual Inhibitory Activity

A notable application is in the design of dual inhibitors targeting thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical for DNA synthesis and cell proliferation. Compounds with a 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine scaffold, similar in structure to the compound , have shown potent dual inhibitory activity against human TS and DHFR. Such research underscores the potential of these compounds in cancer therapy and the development of antifolate drugs (Gangjee et al., 2008).

Antimicrobial and Antifungal Activities

Thienopyrimidine compounds, closely related to the chemical structure , have been explored for their antimicrobial activities. These studies have synthesized and evaluated the biological activity of novel thienopyrimidine derivatives, identifying several compounds with significant antibacterial potency against common pathogens such as E. coli and B. subtilis. The findings suggest that modifications to the thienopyrimidine core can lead to compounds with useful antimicrobial properties (Kerru et al., 2019).

Anticancer Properties

The synthesis of derivatives based on pyrimidine and thieno[3,2-d]pyrimidine frameworks has been pursued for their potential anticancer properties. By introducing various functional groups and analyzing the structural activity relationship, researchers aim to identify novel compounds with enhanced anticancer activities. Such studies are crucial for discovering new therapeutic agents against various cancer types (Al-Sanea et al., 2020).

properties

IUPAC Name

N-(2-methoxyethyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-27-12-11-22-17(25)13-28-21-23-19-18(15-9-5-6-10-16(15)29-19)20(26)24(21)14-7-3-2-4-8-14/h2-4,7-8H,5-6,9-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBBIZGJFPIRMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

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